![molecular formula C4H2Cl2O2S2 B6597755 2-chlorothiophene-3-sulfonyl chloride CAS No. 1186049-82-0](/img/structure/B6597755.png)
2-chlorothiophene-3-sulfonyl chloride
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Overview
Description
2-Chlorothiophene-3-sulfonyl chloride (CTSC) is an organosulfur compound that is widely used in the synthesis of various organic compounds. It is a colorless solid that is soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide. CTSC is a versatile reagent that can be used for a variety of synthetic reactions, including nucleophilic substitution, condensation, oxidation, and reduction. It is also used in the preparation of polymers, dyes, and pharmaceuticals.
Scientific Research Applications
2-chlorothiophene-3-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of polymers, dyes, and pharmaceuticals. It is also used in the synthesis of organic compounds such as thiophenes, thiophenols, and thiophene derivatives. This compound is also used in the synthesis of organic compounds for use in the field of biochemistry, such as for the synthesis of nucleic acids and proteins.
Mechanism of Action
2-chlorothiophene-3-sulfonyl chloride is a versatile reagent that can be used for a variety of synthetic reactions. It can be used for nucleophilic substitution, condensation, oxidation, and reduction. In nucleophilic substitution reactions, this compound acts as a nucleophile and attacks the electrophilic carbon atom of the substrate. In condensation reactions, this compound acts as an electrophile and reacts with the nucleophilic group of the substrate. In oxidation reactions, this compound acts as an oxidizing agent and oxidizes the substrate. In reduction reactions, this compound acts as a reducing agent and reduces the substrate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-microbial effects. In addition, this compound has been shown to have anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-chlorothiophene-3-sulfonyl chloride in laboratory experiments is its versatility. It can be used for a variety of synthetic reactions, making it a useful reagent for synthesizing a wide range of organic compounds. Additionally, this compound is relatively inexpensive and has a high purity, making it an ideal reagent for laboratory experiments. However, this compound is a hazardous material and should be handled with caution.
Future Directions
2-chlorothiophene-3-sulfonyl chloride has a wide range of potential applications in the fields of medicine, agriculture, and biotechnology. In the field of medicine, this compound could be used to synthesize drugs and pharmaceuticals. In the field of agriculture, this compound could be used to synthesize compounds for use as pesticides and herbicides. In the field of biotechnology, this compound could be used to synthesize enzymes and other proteins for use in industrial processes. Additionally, this compound could be used to synthesize compounds for use in the development of renewable energy sources.
Synthesis Methods
2-chlorothiophene-3-sulfonyl chloride can be synthesized from thiophene and chlorosulfonic acid by a two-step process. In the first step, thiophene is reacted with chlorosulfonic acid in an inert atmosphere at a temperature of 80-90°C. The resulting product is a mixture of this compound and 2-chlorothiophene-2-sulfonyl chloride. In the second step, the mixture is heated to a temperature of 140-150°C to convert the 2-chlorothiophene-2-sulfonyl chloride to this compound.
properties
IUPAC Name |
2-chlorothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYUVGGJFQYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186049-82-0 |
Source
|
Record name | 2-chlorothiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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